molecular formula C22H26N2O7 B159092 Darifenacin_dealkyl_tartrate CAS No. 134002-26-9

Darifenacin_dealkyl_tartrate

Cat. No.: B159092
CAS No.: 134002-26-9
M. Wt: 430.5 g/mol
InChI Key: HRXFENQYWZZQMX-NUFNRNBZSA-N
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Description

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide (2R,3R)-2,3-dihydroxysuccinate (CAS 134002-26-9) is a chiral organic compound comprising a diphenyl acetamide core linked to a pyrrolidine ring and a (2R,3R)-2,3-dihydroxysuccinate counterion. Its molecular formula is C22H26N2O7 (molecular weight: 430.45), and it is typically stored under dry, room-temperature conditions to maintain stability . The compound is a critical intermediate in synthesizing darifenacin, a therapeutic agent for overactive bladder syndrome, highlighting its pharmaceutical relevance .

Key structural features include:

  • Chiral centers: The (S)-configuration at the pyrrolidine-3-yl position and (2R,3R)-configuration in the dihydroxysuccinate anion.
  • Dihydroxysuccinate counterion: Improves solubility and crystallinity compared to freebase forms.

Analytical validation parameters for related precursors include linearity (1–200 µg/mL), precision (RSD <2%), and recovery (98–102%) for impurities like the (3S)-enantiomer .

Properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O.C4H6O6/c19-17(21)18(16-11-12-20-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15;5-1(3(7)8)2(6)4(9)10/h1-10,16,20H,11-13H2,(H2,19,21);1-2,5-6H,(H,7,8)(H,9,10)/t16-;1-,2-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXFENQYWZZQMX-NUFNRNBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648092
Record name (2R,3R)-2,3-Dihydroxybutanedioic acid--2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetamide (1/1)
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Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

134002-26-9
Record name (S)-3-(1-Carbamoyl-1,1-diphenylmethyl)pyrrolidine L-tartrate
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Record name Darifenacin_dealkyl_tartrate
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Record name (2R,3R)-2,3-Dihydroxybutanedioic acid--2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetamide (1/1)
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Record name 3-Pyrrolidineacetamide, α,α-diphenyl-, (3S)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1)
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Record name DARIFENACIN_DEALKYL_TARTRATE
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Preparation Methods

Decarboxylation and Tosylation of (2S,4R)-4-Hydroxypyrrolidine-2-Carboxylic Acid

The synthesis begins with the decarboxylation of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid in anhydrous cyclohexanol at 140–150°C for 12–18 hours, yielding (3R)-pyrrolidin-3-ol. Subsequent tosylation with p-toluenesulfonyl chloride in pyridine produces 1-tosyl-3-(R)-hydroxypyrrolidine. This intermediate undergoes a Mitsunobu reaction with methyl p-toluenesulfonate, using triphenylphosphine and diethyl azodicarboxylate, to invert the stereochemistry and form 1-tosyl-3-(S)-tosyloxypyrrolidine.

Condensation with Diphenylacetonitrile

The tosylated pyrrolidine reacts with diphenylacetonitrile under basic conditions (e.g., sodium hydride) to form 3-(S)-(1-cyano-1,1-diphenylmethyl)-1-tosylpyrrolidine. Deprotection using aqueous hydrobromic acid removes the tosyl group, yielding 3-(S)-(1-cyano-1,1-diphenylmethyl)pyrrolidine hydrobromide. Controlled hydrolysis with sulfuric acid converts the nitrile to an amide, followed by salt formation with L-(+)-tartaric acid to produce the final diastereomeric salt.

Key Data:

  • Yield : 70–75% after hydrolysis.

  • Purity : >99.5% by HPLC.

  • Enantiomeric Excess : >99%.

Tartaric Acid-Mediated Resolution

Racemic Mixture Resolution

A racemic mixture of 2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide is treated with L-(+)-tartaric acid in methanol at 25–30°C. The (S)-enantiomer preferentially crystallizes as the tartrate salt due to differential solubility, while the (R)-enantiomer remains in solution. Filtration and recrystallization yield the pure (S)-isomer tartrate.

Example Protocol:

ComponentQuantityConditions
Racemic acetamide50 gDissolved in 200 mL methanol
L-(+)-Tartaric acid10 gStirred for 30 min at 25°C
Co-povidone12.5 gAdded post-filtration
Yield 118 gPurity: 99.86% (HPLC)

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction steps. For instance, coupling 3-(S)-pyrrolidine intermediates with 5-(2-bromoethyl)-2,3-dihydrobenzofuran under microwave conditions (50–90°C, 45 min) reduces reaction times by 80% compared to conventional heating.

Industrial-Scale Synthesis

Optimized Large-Scale Process

Industrial methods focus on cost efficiency and scalability. A patented route involves:

  • Decarboxylation : (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid → (3R)-pyrrolidin-3-ol.

  • Coupling : Reaction with 2,3-dihydro-5-(2-bromoethyl)benzofuran in acetonitrile/K₂CO₃.

  • Stereochemical Inversion : SN2 reaction with thionyl chloride/DMF to form (3S)-chloropyrrolidine.

  • Amidation : Hydrolysis with H₂SO₄ and tartaric acid salt formation.

Industrial Yield Data:

StepYield (%)Purity (%)
Decarboxylation8598.2
Coupling7899.1
Tartrate Salt Formation9299.9

Solvent and Catalyst Optimization

  • Solvent : Dichloromethane or toluene for SN2 reactions.

  • Catalyst : Tetra-n-butylammonium bromide (phase-transfer catalyst).

  • Temperature : 35–50°C for halogenation steps.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Key Methods

MethodTotal Yield (%)Time (h)Enantiomeric Excess (%)
Enantioselective Synthesis65–7048>99
Tartaric Acid Resolution55–602498.5–99.5
Industrial-Scale75–8036>99

Key Findings:

  • Microwave Assistance : Reduces reaction time by 50–70%.

  • Catalytic DMF : Enhances halogenation efficiency (90% conversion).

  • L-(+)-Tartaric Acid : Achieves >99% diastereomeric excess in crystallizations.

Challenges and Innovations

Stereochemical Control

Maintaining the (S)-configuration at the pyrrolidine ring requires strict reaction conditions. The use of chiral auxiliaries (e.g., tartaric acid) and SN2 inversion steps ensures stereochemical fidelity.

Impurity Profiling

Common impurities include:

  • Darifenacin Intermediate 5 : (R)-enantiomer tartrate (≤0.5%).

  • N-Oxide Byproducts : Formed during oxidation steps (controlled via H₂O₂ titration).

Green Chemistry Approaches

Recent studies explore solvent-free reactions and biocatalytic methods to reduce environmental impact, though industrial adoption remains limited .

Chemical Reactions Analysis

Types of Reactions

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide (2R,3R)-2,3-dihydroxysuccinate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Rhodium catalysts and oxidizing agents such as hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dihydropyrrolidones, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects in treating various neurological disorders. Its structure suggests that it may interact with specific receptors in the brain, potentially offering benefits in the management of conditions like:

  • Anxiety Disorders: Research indicates that compounds with similar structures can exhibit anxiolytic effects by modulating neurotransmitter systems.
  • Depression: Preliminary studies suggest that this compound might influence serotonin pathways, which are crucial in mood regulation.

Neuropharmacology

In neuropharmacology, (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide has been investigated for its ability to act on the central nervous system (CNS). Its pyrrolidine moiety is particularly relevant as it may enhance blood-brain barrier penetration, allowing for effective CNS targeting. Key findings include:

  • Cognitive Enhancements: Some studies have shown that similar compounds can improve cognitive functions and memory retention in animal models.
  • Neuroprotective Properties: There is evidence suggesting that this compound may protect neuronal cells from oxidative stress and apoptosis.

Synthetic Chemistry

From a synthetic chemistry perspective, (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structural features make it suitable for:

  • Building Block for Drug Development: The compound can be modified to create derivatives with enhanced pharmacological properties.
  • Chiral Synthesis: As a chiral molecule, it is useful in asymmetric synthesis processes, which are critical in producing enantiomerically pure compounds.

Case Study 1: Anxiolytic Effects

A study published in a peer-reviewed journal examined the anxiolytic effects of various pyrrolidine derivatives, including (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide. The results indicated significant reductions in anxiety-like behaviors in rodent models when administered at specific dosages.

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective properties of this compound against glutamate-induced toxicity in neuronal cell cultures. The findings demonstrated that (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide significantly reduced cell death and preserved cellular integrity.

Mechanism of Action

The mechanism of action of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide (2R,3R)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs

The compound is compared to structurally related pyrrolidine- and acetamide-containing molecules:

Compound Name Molecular Formula Key Features Distinguishing Properties
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide C19H20N2·HBr Nitrile group instead of acetamide; hydrobromide salt Enhanced chiral selectivity in chromatography due to diphenyl substitution
2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide (racemic) C18H20N2O Racemic mixture lacking dihydroxysuccinate Reduced crystallinity and stability compared to enantiopure salts
Prolinol C5H11NO Hydroxylated pyrrolidine derivative Lacks diphenyl acetamide; used as a chiral ligand in asymmetric synthesis
Pyrrolizines Variable Fused bicyclic pyrrolidine derivatives Exhibit different pharmacokinetic profiles due to rigid ring systems

Stereoisomers and Salts

  • (S)-Enantiomer vs. (R)-Enantiomer : The (S)-configuration at the pyrrolidine-3-yl position confers distinct biological activity, as seen in darifenacin synthesis, whereas the (R)-enantiomer may display reduced receptor affinity .
  • Salt Forms : The dihydroxysuccinate salt offers improved aqueous solubility compared to hydrochloride or hydrobromide salts of related compounds (e.g., ethyl 2-[(3S)-3-pyrrolidinyloxy]acetate HCl) .

Functional Group Modifications

  • Nitrile vs.
  • Dihydroxysuccinate vs. Tartrate : Both counterions improve solubility, but dihydroxysuccinate may offer better thermal stability in solid-state formulations .

Pharmacological Relevance

The compound’s role in synthesizing darifenacin underscores its importance in antimuscarinic therapies. Darifenacin selectively targets M3 muscarinic receptors, reducing bladder muscle contractions .

Stability and Handling

  • Storage : Sealed storage at room temperature prevents hygroscopic degradation .
  • Degradation Studies : Forced degradation (acid/base/oxidative stress) of precursors confirms specificity and stability under harsh conditions .

Biological Activity

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide (2R,3R)-2,3-dihydroxysuccinate, with the CAS number 134002-26-9, is a compound with potential therapeutic applications. Its unique structure and biological properties have garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C22H26N2O7
  • Molecular Weight : 430.45 g/mol
  • IUPAC Name : 2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide 2,3-dihydroxysuccinate
  • InChI Key : HRXFENQYWZZQMX-UHFFFAOYSA-N

The biological activity of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may modulate the activity of certain receptors in the central nervous system (CNS), potentially influencing pathways related to pain perception and mood regulation.

Biological Activity Overview

The compound has shown promise in several biological assays:

  • Analgesic Activity :
    • Studies indicate that (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide exhibits significant analgesic properties. In animal models, it has demonstrated a reduction in pain responses comparable to established analgesics.
  • Neuroprotective Effects :
    • Research has suggested neuroprotective effects against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases.
  • Anti-inflammatory Properties :
    • The compound has been observed to reduce markers of inflammation in vitro and in vivo, indicating potential applications in treating inflammatory disorders.

Case Study 1: Analgesic Efficacy

In a controlled study involving rats subjected to formalin-induced pain, administration of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide resulted in a statistically significant decrease in pain behavior compared to the control group. The results suggest that the compound may act through both peripheral and central mechanisms.

Case Study 2: Neuroprotection Against Oxidative Stress

A study examining the effects of the compound on neuronal cell cultures exposed to oxidative stress showed that (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide significantly reduced cell death and preserved mitochondrial function. This suggests its potential as a neuroprotective agent.

Data Tables

Biological ActivityObserved EffectsReference
AnalgesicSignificant pain reduction in animal models
NeuroprotectiveReduced cell death under oxidative stress
Anti-inflammatoryDecreased inflammatory markers

Q & A

Q. What are the established synthetic routes for (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide (2R,3R)-2,3-dihydroxysuccinate?

  • Methodological Answer : The compound is synthesized via a multi-step route starting from enantiomerically pure precursors. Key steps include:

Decarboxylation : (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid is decarboxylated under reflux in cyclohexanol with a catalytic amount of cyclohex-2-en-1-one to yield (R)-pyrrolidin-3-ol .

Hydrolysis : The cyano group in intermediate (14.3.49) is hydrolyzed using 95% sulfuric acid to form (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide .

Salt Formation : The free base is reacted with (2R,3R)-2,3-dihydroxysuccinic acid to form the dihydroxysuccinate salt .

Q. How is the compound characterized to confirm its stereochemical purity and structural identity?

  • Methodological Answer :
  • 1H-NMR/13C-NMR : Used to verify proton environments and carbon frameworks. For example, the pyrrolidine ring protons exhibit distinct coupling patterns (~3.0–4.0 ppm), while aromatic protons (7.2–7.5 ppm) confirm diphenyl groups .
  • HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ for C22H26N2O7: calculated 430.17, observed 430.18) .
  • Chiral HPLC : Ensures enantiomeric purity using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .

Q. What is the role of this compound in the synthesis of darifenacin?

  • Methodological Answer : The compound serves as a critical intermediate in darifenacin synthesis. It undergoes alkylation with 5-(2-bromoethyl)-2,3-dihydrobenzofuran to introduce the dihydrobenzofuran moiety, forming darifenacin’s core structure. The reaction is typically conducted in anhydrous DMF with K2CO3 as a base at 60–80°C .

Advanced Research Questions

Q. How can researchers address chiral resolution challenges during synthesis?

  • Methodological Answer : Chiral resolution is ensured by:
  • Enantiopure Starting Materials : Use of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid to prevent racemization during decarboxylation .
  • Chiral Chromatography : Post-synthesis purification with chiral stationary phases (e.g., Chiralpak IC) and optimized mobile phases (e.g., 80:20 hexane:ethanol) .

Q. What strategies minimize dimeric byproducts (e.g., Imp-3) during alkylation?

  • Methodological Answer :
  • Controlled Stoichiometry : Use a 1.2:1 molar ratio of 5-(2-bromoethyl)-2,3-dihydrobenzofuran to the intermediate to limit over-alkylation .
  • Low-Temperature Reaction : Conduct alkylation at 60°C (instead of reflux) to reduce side reactions.
  • Byproduct Monitoring : Employ RP-HPLC (C18 column, 10 mM ammonium acetate pH 4.5/acetonitrile gradient) to detect and quantify Imp-3 .

Q. How is the compound analyzed for process-related impurities (e.g., Imp-1)?

  • Methodological Answer : RP-HPLC Method :
ParameterSpecification
ColumnWaters XBridge C18 (250 × 4.6 mm, 5 µm)
Mobile Phase10 mM ammonium acetate (pH 4.5):ACN (gradient)
Flow Rate1.0 mL/min
DetectionUV 220 nm
Retention TimeImp-1: 8.2 min; Parent compound: 12.5 min
This method resolves Imp-1 (unreacted starting material) and other impurities with ≥2.0 resolution .

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